Product packaging for 12-Hydroxymyricanone(Cat. No.:CAS No. 32492-74-3)

12-Hydroxymyricanone

Cat. No.: B154751
CAS No.: 32492-74-3
M. Wt: 356.4 g/mol
InChI Key: ZTSNTUQTNQSIDC-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Diarylheptanoid Chemistry

Diarylheptanoids are a diverse group of plant secondary metabolites categorized into linear and cyclic forms. wikipedia.orgmdpi.com Myricanone falls under the category of cyclic diarylheptanoids, which are further subdivided based on the bridging pattern between the aromatic rings. Myricanone is described as a typical large-ring cyclic diarylheptanoid and a meta,meta-bridged biphenyl (B1667301), also known as a [7.0]metacyclophane. mdpi.comchemfaces.comacs.org This structural feature distinguishes it from linear diarylheptanoids like curcumin. wikipedia.org The unique tricyclic framework and the arrangement of functional groups in myricanone contribute to its chemical properties and biological interactions. ontosight.ai Myricanone, along with myricanol (B191915), is considered a chemotaxonomic marker for the Myrica and Morella genera. nih.gov

Academic Significance in Natural Product Discovery and Development

Natural products have historically been a significant source of therapeutic agents and lead compounds for drug development. nih.gov Myricanone's isolation from medicinal plants used in traditional medicine highlights its potential academic significance in the discovery of new bioactive molecules. biocrick.comkarger.com Research into myricanone contributes to understanding the chemical diversity found in nature and the potential pharmacological properties associated with specific structural classes like cyclic diarylheptanoids. The study of its biological activities, such as antioxidant and potential anticancer effects, positions myricanone as a compound of interest in the academic pursuit of novel therapeutic strategies. biocrick.comontosight.aichemfaces.com Academic research focuses on the isolation, structural characterization, and biological evaluation of such compounds to explore their potential applications. biocrick.comontosight.ai

Research Trajectories and Scholarly Perspectives

Scholarly research on myricanone has explored various aspects, including its isolation from different plant sources, structural elucidation, and investigation of its biological activities. Studies have focused on its in vitro effects, particularly its anticancer potential against various cell lines, such as human lung adenocarcinoma A549, HeLa, and PC3 cells. biocrick.comchemfaces.comkarger.comnih.govjcimjournal.comresearchgate.net These studies have investigated the mechanisms underlying its observed effects, including the induction of apoptosis, cell cycle arrest, and interactions with cellular signaling pathways like NF-κB and STAT3. biocrick.comebi.ac.ukchemfaces.comjcimjournal.comresearchgate.net

Academic perspectives on myricanone research trajectories involve further exploration of its mechanism of action at a molecular level, potential synergistic effects with other compounds, and the development of synthetic routes to access myricanone and its derivatives for further study. unibas.itnih.gov The challenging nature of synthesizing cyclic diarylheptanoids like myricanone with reasonable yields is also a subject of ongoing research. unibas.itnih.gov Furthermore, academic research continues to investigate the broader spectrum of biological activities of myricanone and related cyclic diarylheptanoids, contributing to the understanding of their potential roles in various health contexts. researchgate.nettandfonline.com

Detailed research findings on myricanone's effects on cancer cell lines include observations of dose-dependent growth inhibition and induction of apoptosis. For instance, myricanone showed an IC50 of 3.22 µg/ml against A549 cells. biocrick.comkarger.comnih.gov Studies have also indicated that myricanone can induce G1 phase arrest in HeLa cells and S phase arrest in PC3 cells. biocrick.comebi.ac.ukjcimjournal.comresearchgate.net Mechanistically, myricanone has been shown to trigger caspase activation and suppress cell proliferation by down-regulating NF-κB and STAT3 signaling cascades. biocrick.comebi.ac.ukchemfaces.comjcimjournal.comresearchgate.net

The following table summarizes some key research findings on the in vitro effects of myricanone on cancer cell lines:

Cell LineObserved EffectKey Findings
A549 (Lung Adenocarcinoma)Growth inhibition, Apoptosis induction, G1 phase arrest, Decreased colony formationIC50 of 3.22 µg/ml. biocrick.comkarger.comnih.gov Down-regulation of NF-κB and STAT3 signaling. biocrick.comebi.ac.ukchemfaces.comresearchgate.net
HeLa (Cervical Cancer)Cytotoxic effect, G0/G1 arrest, Apoptotic cell deathInteraction with DNA, activation of apoptotic signaling cascades (up-regulation of Bax, caspase-9, caspase-3; down-regulation of Bcl-2). ebi.ac.ukjcimjournal.comresearchgate.net
PC3 (Prostate Cancer)Greater cytotoxic effect than on HeLa, S phase arrest, Apoptotic cell deathInteraction with DNA, activation of apoptotic signaling cascades (up-regulation of Bax, caspase-9, caspase-3; down-regulation of Bcl-2). ebi.ac.ukjcimjournal.comresearchgate.net
HepG2 (Liver Cancer)Apoptosis inductionInduction of apoptosis through generation of ROS, depolarization of mitochondrial membrane, cytochrome-c release, down-regulation of HSP70, caspase activation. biocrick.comchemfaces.comresearchgate.net

Myricanone's interaction with DNA has also been investigated, with studies using circular dichroism (CD) spectroscopy indicating that myricanone can interact with calf thymus DNA, leading to changes in DNA structural conformation. ebi.ac.ukjcimjournal.comresearchgate.net

The academic significance of myricanone research lies in its contribution to the understanding of cyclic diarylheptanoids as a class of bioactive natural products and its potential as a lead compound for the development of new therapeutic agents, particularly in the context of cancer research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O5 B154751 12-Hydroxymyricanone CAS No. 32492-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,15-dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,23-24H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSNTUQTNQSIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186218
Record name Myricanone
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Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myricanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030798
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

32492-74-3
Record name 3,15-Dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Myricanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myricanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myricanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194 - 196 °C
Record name Myricanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Isolation of Myricanone

Botanical Sourcing and Species Identification

Myricanone is a constituent found in different parts of various plant species. nih.govmdpi.comebi.ac.ukmedchemexpress.com The primary sources include Myrica rubra, Myrica cerifera, several Morella species, and Alnus japonica. nih.govacgpubs.orgnih.govmdpi.comebi.ac.ukchemfaces.com

Myrica rubra

Myrica rubra, commonly known as Chinese bayberry, is a notable source of myricanone. ebi.ac.ukmedchemexpress.comnih.govwikipedia.org Myricanone has been isolated from the bark and roots of Myrica rubra. ebi.ac.ukmedchemexpress.comwikipedia.org Research on Myrica rubra bark has led to the isolation of myricanone and its glycosylated derivatives, such as myricanone 5-O-β-D-glucopyranoside and myricanone 5-O-(6'-O-galloyl)glucoside. ebi.ac.uknih.gov Studies on Myrica rubra leaves have also identified diarylheptanoids, including myricanone. mdpi.comnih.gov

Myrica cerifera

Myrica cerifera, also known as Southern wax myrtle or bayberry, is another plant species containing myricanone, particularly in its bark. ebi.ac.ukacs.orgjcimjournal.com Myricanone has been isolated from the ethanolic extract of Myrica cerifera bark. ebi.ac.ukjcimjournal.com Along with myricanone, other compounds like taraxerol (B1681929) and myricadiol (B93966) have been found in the hexane (B92381) extract, while (±)-myricanol was also isolated from the ethanol (B145695) extract of the bark. acs.org

Morella Species (e.g., Morella adenophora, Morella nana)

Myricanone is also found in various Morella species. nih.govebi.ac.ukchemicalbook.comebi.ac.uk Specifically, it has been reported in Morella cerifera (which is sometimes classified under Myrica) and Morella adenophora. nih.govebi.ac.uk Research on the roots of Myrica nana (also potentially classified under Morella) has led to the isolation of myricanone. ebi.ac.uk Additionally, myricanone and its glycosides, such as myricanone 5-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside and myricanone 17-O-α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside, have been isolated from the bark of Morella salicifolia. mdpi.com

Reported Occurrence of Myricanone in Selected Plant Species

SpeciesPlant Part(s)Reference(s)
Myrica rubraBark, Roots, Leaves ebi.ac.ukmedchemexpress.comnih.govwikipedia.orgmdpi.comnih.gov
Myrica ceriferaBark ebi.ac.ukacs.orgjcimjournal.com
Morella adenophoraRoots nih.govebi.ac.uk
Myrica nana (Morella sp.)Roots ebi.ac.uk
Morella salicifoliaBark mdpi.com

Alnus japonica

Alnus japonica, a species in the Betulaceae family, is another source of myricanone. acgpubs.orgchemfaces.combrieflands.comnih.gov Myricanone, along with other cyclic diarylheptanoids like (+)-S-myricanol and their glycosides, has been isolated from the stem bark of Alnus japonica. acgpubs.orgchemfaces.combrieflands.comnih.gov These compounds were reported for the first time from this plant in a 2016 study. acgpubs.orgchemfaces.comnih.gov

Extraction and Purification Methodologies from Plant Matrices

The extraction and purification of myricanone from plant materials typically involve techniques aimed at isolating secondary metabolites like diarylheptanoids. Common approaches include solvent extraction followed by various chromatographic methods.

For instance, myricanone has been isolated from the ethanolic extract of Myrica cerifera bark. ebi.ac.ukjcimjournal.com In the case of Myrica cerifera, both hexane and ethanol extracts of the bark have been investigated, yielding myricanone from the ethanol extract. acs.org

Studies on Alnus japonica stem bark have utilized ethanolic extraction, followed by fractionation, such as obtaining an ethyl acetate (B1210297) fraction, from which myricanone and other diarylheptanoids were isolated. acgpubs.orgbrieflands.comnih.gov The isolation and structure elucidation of these compounds were achieved through spectroscopic analyses, including UV, IR, 1D and 2D NMR (COSY, HMQC, HMBC), and HRESIMS, as well as optical rotation measurement. acgpubs.orgchemfaces.combrieflands.comnih.gov

From the bark of Myrica rubra, diarylheptanoids, including myricanone, have been isolated using techniques such as silica (B1680970) gel column chromatography and reverse-phase silica gel column chromatography after successive partitioning with organic solvents like dichloromethane, ethyl acetate, and butanol from a crude ethanol extract. nih.govmdpi.com Structure elucidation is typically performed using spectroscopic methods like NMR and HR-ESI-MS. ebi.ac.ukmdpi.com

Biosynthetic Pathways of Myricanone

Elucidation of Precursor Molecules

Experimental evidence from feeding studies using isotopically labeled compounds has been crucial in identifying the building blocks for myricanone biosynthesis in Myrica rubra. cabidigitallibrary.orgresearchgate.netnii.ac.jp

Incorporation of 4-Coumaric Acid

Research indicates that 4-coumaric acid (also known as p-coumaric acid), a common hydroxycinnamic acid, serves as a biosynthetic precursor for myricanone. cabidigitallibrary.orgresearchgate.netnii.ac.jp Feeding experiments with 4-[8,9-¹³C₂]coumaric acid to young shoots of Myrica rubra demonstrated that two molecules of 4-coumaric acid are incorporated into the carbon skeleton of myricanone. cabidigitallibrary.orgresearchgate.netnii.ac.jp Specifically, ¹³C-NMR analysis of isolated myricanol (B191915) (a related cyclic diarylheptanoid often studied alongside myricanone due to their co-occurrence and presumed shared pathway) showed that the C-8 and C-9 atoms of 4-coumaric acid are incorporated into specific positions (C-8, C-9, C-11, and C-12) of the diarylheptanoid structure. nii.ac.jp This suggests a head-to-tail condensation of two phenylpropanoid units derived from 4-coumaric acid.

Role of 3-(4-Hydroxyphenyl)propionic Acid

Further studies have revealed that 3-(4-hydroxyphenyl)propionic acid, a dihydro-derivative of 4-coumaric acid, also plays a significant role as a biosynthetic precursor for myricanone and myricanol in Myrica rubra. cabidigitallibrary.orgresearchgate.net Competitive feeding experiments using labeled 4-coumaric acid and 3-(4-hydroxyphenyl)propionic acid indicated that 3-(4-hydroxyphenyl)propionic acid is preferentially incorporated into myricanol. cabidigitallibrary.orgresearchgate.net This suggests a biosynthetic sequence where 4-coumaric acid is converted to 3-(4-hydroxyphenyl)propionic acid, which then serves as a key intermediate in the pathway leading to cyclic diarylheptanoids. cabidigitallibrary.orgresearchgate.net 3-(4-Hydroxyphenyl)propionic acid is produced by the reduction of the unsaturated side chain of p-coumaric acid. wikipedia.org

Proposed Enzymatic Steps and Mechanistic Hypotheses

While the exact enzymatic machinery involved in myricanone biosynthesis is not fully elucidated, proposed pathways suggest a series of enzymatic steps transforming the phenylpropanoid precursors into the cyclic diarylheptanoid structure. The involvement of type III plant polyketide synthases (PKSs) related to chalcone (B49325) synthase is presumed in the biosynthesis of diarylheptanoids. nii.ac.jp These enzymes are known to catalyze the condensation of starter molecules with malonyl-CoA units.

A proposed biosynthetic sequence originates from 4-coumaric acid, which is likely converted to 3-(4-hydroxyphenyl)propionic acid. cabidigitallibrary.orgresearchgate.net Subsequently, two molecules of 3-(4-hydroxyphenyl)propionic acid are incorporated. cabidigitallibrary.orgresearchgate.net The formation of the diarylheptanoid skeleton likely involves condensation reactions, potentially catalyzed by PKSs. nii.ac.jp The cyclization to form the characteristic [7.0]metacyclophane structure of myricanone is a crucial step. uni-regensburg.de This cyclization is hypothesized to occur via a C-C coupling reaction between the two phenyl rings. unibas.it Hydroxylation and methylation steps, leading to the specific substitution pattern observed in myricanone, are also involved and may occur before the formation of the biaryl ring. unibas.it

The biosynthesis of diarylheptanoids, including myricanone, is thought to involve complex enzymatic cascades. nih.gov While specific enzymes directly catalyzing each step of myricanone formation are still being identified, research into related polyketide pathways and diarylheptanoid biosynthesis in other plant species provides valuable insights into the potential enzymatic transformations involved. researchgate.netbeilstein-journals.orgrsc.org

Chemical Synthesis and Derivatization Strategies for Myricanone

Total Synthesis Approaches

Total synthesis routes for Myricanone typically focus on constructing the linear diarylheptanoid precursor followed by a key macrocyclization step to form the cyclic diarylheptanoid core. The macrocyclization is often the most challenging step, frequently proceeding in low yields due to ring strain and conformational issues unibas.it.

Intramolecular Cyclization Methods

Intramolecular cyclization is a central theme in Myricanone total synthesis, aiming to close the large ring structure. Early attempts and subsequent strategies have employed different reactions to achieve this crucial bond formation. For example, intramolecular reductive coupling has been investigated. rsc.org

Metal-Catalyzed Aryl–Aryl Bond Formation (e.g., Ni(0)-promoted coupling, Palladium-mediated reactions)

Metal-catalyzed cross-coupling reactions have been pivotal in attempts to synthesize the biaryl linkage within Myricanone.

Ni(0)-promoted coupling: Intramolecular reductive coupling using tetrakis(triphenylphosphine)nickel(0) has been explored for the synthesis of Myricanone from bis-iodide precursors. rsc.org This method, while conceptually direct for forming the biaryl bond, has been reported to yield the desired macrocycle in relatively low yields. unibas.itrsc.org

Palladium-mediated reactions: Palladium catalysis, particularly the Suzuki-Miyaura reaction, has been utilized in Myricanone synthesis strategies. One approach involved coupling an aryl pinacol (B44631) boronate with an aldehyde, followed by an intramolecular Pd-catalyzed Suzuki-Miyaura reaction to form the macrocycle. unibas.it While the intramolecular Suzuki-Miyaura coupling yield (22%) in this approach was an improvement compared to earlier Ni-catalyzed methods (7-10%), it still highlights the difficulties associated with macrocyclization due to ring strain. unibas.it Palladium-catalyzed cross-coupling reactions are widely used for carbon-carbon bond formation in organic synthesis, including the synthesis of natural products and pharmaceuticals. mdpi.commdpi.comnih.gov

Macrocyclization via Heck Reaction or Related Transformations

The intramolecular Heck reaction is a well-established method for forming cyclic structures through palladium-catalyzed coupling of an aryl or vinyl halide with an alkene dntb.gov.uaresearchgate.netrsc.org. This reaction is particularly relevant for the synthesis of large rings (macrocycles) nih.govprinceton.edu. While direct application of the Heck reaction for the macrocyclization to form the 15-membered ring of Myricanone is challenging due to the specific substitution pattern and ring strain, variations or related palladium-catalyzed macrocyclization strategies could be conceived. Research has explored Heck macrocyclization in the synthesis of various natural products and synthetic macrocycles. dntb.gov.uaresearchgate.netrsc.orgnih.gov

Data on yields for key macrocyclization steps in Myricanone total synthesis attempts:

Synthesis ApproachMacrocyclization MethodReported YieldReference
Whiting et al. (Early attempts)Ni-catalyzed intramolecular cross-coupling≤ 10% unibas.itrsc.org
Whiting et al. (Early attempts)Photocatalyzed intramolecular cyclization≤ 10% unibas.it
Dickey et al.Intramolecular Pd-catalyzed Suzuki-Miyaura reaction22% unibas.it

Semi-Synthetic Modifications and Analog Generation

Semi-synthetic modifications of Myricanone and its related compound, Myricanol (B191915), involve using the naturally isolated compound as a starting material for chemical transformations. This approach can be more efficient than total synthesis for generating analogs. For example, acid-catalyzed dehydration of Myricanol has been shown to result in a structural rearrangement, yielding an analog with an isomyricanol substitution pattern. nih.govresearchgate.net

Structural Derivatization for Probe Development

Structural derivatization of Myricanone and its analogs is pursued to develop chemical probes for biological studies and to explore structure-activity relationships. Modifications can involve altering functional groups or the macrocyclic structure to investigate their impact on biological activity or to attach tags for imaging or affinity studies. For instance, studies on Myricanol derivatives have explored modifications to understand their effects on proteins like tau. nih.govresearchgate.net The generation of semi-synthetic analogs provides a basis for further development as potential therapeutic agents or probes. nih.govresearchgate.net

Preclinical Pharmacological Investigations of Myricanone

Antineoplastic and Apoptosis-Inducing Activities

Myricanone has demonstrated significant antineoplastic effects by inhibiting the proliferation of various cancer cell lines and inducing programmed cell death, known as apoptosis chemfaces.comkarger.combiocrick.com.

Inhibition of Cancer Cell Proliferation in In Vitro Models

In vitro studies using different human cancer cell lines have shown that myricanone can effectively inhibit cell proliferation in a dose-dependent manner karger.combiocrick.com.

Human Lung Adenocarcinoma (A549) Cell Line Studies

Studies on human lung adenocarcinoma (A549) cells have shown that myricanone induces significant dose-dependent growth inhibitory effects. Myricanone treatment resulted in a decrease in colony formation ability in A549 cells karger.com. The half-maximal inhibitory concentration (IC50) of myricanone on A549 cells was reported as 3.22 µg/ml karger.combiocrick.com. Myricanone also induced G1 phase arrest and the emergence of a sub-G0 peak in A549 cells karger.combiocrick.com.

Human Hepatocellular Carcinoma (HepG2) Cell Line Studies

Myricanone has been evaluated for its anticancer potential in human hepatocellular carcinoma (HepG2) cells. Studies revealed that myricanone induced apoptosis in HepG2 cells nih.govebi.ac.uk. Morphological changes characteristic of apoptosis, such as cellular distortion, cell shrinkage, and membrane blebbing, were observed in a dose-dependent manner in HepG2 cells treated with myricanone researchgate.net. Flow cytometric analysis also showed a dose-dependent increase in both early and late apoptotic HepG2 cells researchgate.net. The EC50 value for myricanone on HepG2 cells has been reported as 32.46 µg/mL encyclopedia.pub.

Human Cervical Cancer (HeLa) Cell Line Studies

Investigations into the effects of myricanone on human cervical cancer (HeLa) cells have shown its cytotoxic effects ebi.ac.ukresearchgate.netnih.gov. Myricanone promoted G0/G1 arrest in HeLa cells ebi.ac.uknih.gov. While myricanone showed cytotoxic effects on HeLa cells, studies indicated a greater cytotoxic effect on PC3 cells compared to HeLa cells ebi.ac.uknih.gov. Flow cytometric analysis revealed a concentration-dependent increase in late apoptotic HeLa cells after myricanone treatment researchgate.net. The IC50 value of myricanone on HeLa cells was found to be 29.6 µg/mL researchgate.net.

Human Prostate Cancer (PC3) Cell Line Studies

Myricanone has also demonstrated anticancer effects on human prostate cancer (PC3) cell lines ebi.ac.ukresearchgate.netnih.gov. Myricanone promoted S phase arrest in PC3 cells ebi.ac.uknih.gov. Studies indicated that myricanone had a greater cytotoxic effect on PC3 cells compared to HeLa cells ebi.ac.uknih.gov. After treatment with myricanone for 48 hours, both early and late apoptotic cells were significantly increased in PC3 cells in a dose-dependent manner researchgate.net. The IC50 value of myricanone on PC3 cells was reported as 18.4 µg/mL researchgate.net.

Here is a summary of the IC50 values for myricanone in the tested cancer cell lines:

Cell LineCancer TypeIC50 (µg/mL)Reference
Human Lung Adenocarcinoma (A549)Lung Adenocarcinoma3.22 karger.combiocrick.com
Human Hepatocellular Carcinoma (HepG2)Hepatocellular Carcinoma32.46 (EC50) encyclopedia.pub
Human Cervical Cancer (HeLa)Cervical Cancer29.6 researchgate.net
Human Prostate Cancer (PC3)Prostate Cancer18.4 researchgate.net

Molecular Mechanisms of Apoptosis Induction

Myricanone induces apoptosis in cancer cells through several molecular mechanisms. Studies have shown that myricanone triggers caspase activation chemfaces.comresearchgate.netbiocrick.com. In HepG2 cells, myricanone induced apoptosis through the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, early release of cytochrome-c, down-regulation of HSP70, and activation of a caspase cascade nih.govebi.ac.ukbiocrick.comresearchgate.net.

Further investigations revealed that myricanone activates apoptotic signaling cascades through the down-regulation of transcription factors such as nuclear factor-κB (NF-κB) (p65) and signal transducers and activators of transcription 3 (STAT3) chemfaces.comresearchgate.netnih.gov. It also affects cell cycle regulators like cyclin D1 and survivin, and other signal proteins such as Bcl-2 (down-regulated) and Bax (up-regulated), as well as activating caspase-9 and caspase-3 chemfaces.comnih.gov. Myricanone has also been shown to interact with calf thymus DNA, leading to changes in DNA structural conformation that could inhibit cancer cell proliferation ebi.ac.uknih.gov.

Reactive Oxygen Species (ROS) Generation

Myricanone has been shown to induce apoptosis in HepG2 liver cancer cells through the generation of reactive oxygen species (ROS). nih.govchemfaces.comebi.ac.ukresearchgate.netresearchgate.net This ROS generation is considered an early event in the apoptotic process triggered by Myricanone. nih.govchemfaces.comebi.ac.ukresearchgate.net

Mitochondrial Membrane Potential Depolarization

Depolarization of the mitochondrial membrane potential is another mechanism by which Myricanone induces apoptosis in HepG2 cells. nih.govchemfaces.comebi.ac.ukresearchgate.netresearchgate.net This depolarization is linked to the activation of a mitochondria-dependent caspase cascade. researchgate.net

Cytochrome-c Translocation and Release

Myricanone treatment leads to the early release of cytochrome-c from mitochondria into the cytosol in HepG2 cells. nih.govchemfaces.comebi.ac.ukresearchgate.netresearchgate.net The release of cytochrome-c is a critical step in initiating the intrinsic pathway of apoptosis, leading to the activation of caspases. embopress.orgberkeley.edunih.gov

Caspase Cascade Activation (Caspase-3, Caspase-9)

Activation of a caspase cascade, including the activation of caspase-9 and caspase-3, is a key mechanism by which Myricanone promotes apoptosis. nih.govchemfaces.comresearchgate.netebi.ac.ukresearchgate.net Studies have shown that Myricanone triggers caspase activation in various cancer cell lines, including HepG2, HeLa, and PC3 cells. chemfaces.comresearchgate.netebi.ac.uk This activation is considered mitochondria-dependent. researchgate.net

Modulation of Apoptosis Regulatory Proteins (e.g., Bax, Bcl-2, Apaf-1)

Myricanone influences the expression of proteins that regulate apoptosis. Research indicates that Myricanone upregulates the expression of Bax and downregulates the expression of Bcl-2. chemfaces.comebi.ac.uk Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein, and the balance between them is crucial for regulating the mitochondrial pathway of apoptosis. medicinacomplementar.com.brresearchgate.net The activation of caspase-9, which is part of the apoptotic signaling cascade activated by Myricanone, involves Apaf-1 (Apoptotic protease-activating factor 1). nih.gov

Cell Cycle Progression Arrest (e.g., G0/G1, S phase)

Myricanone has been observed to induce cell cycle arrest in different cancer cell lines. Studies have shown that Myricanone promotes G0/G1 arrest in HeLa cells and S phase arrest in PC3 cells. chemfaces.comebi.ac.uk In A549 human lung adenocarcinoma cells, Myricanone induced significant G1 phase arrest in a dose-dependent manner. karger.comnih.gov The emergence of a sub-G0 peak in cell cycle analysis also indicates the induction of apoptosis. ebi.ac.ukkarger.comnih.gov

Table 1: Effects of Myricanone on Cell Cycle Progression in Cancer Cell Lines

Cell LineObserved EffectReference
HeLaG0/G1 arrest chemfaces.comebi.ac.uk
PC3S phase arrest chemfaces.comebi.ac.uk
A549G1 phase arrest karger.comnih.gov
A549Emergence of sub-G0 peak ebi.ac.ukkarger.comnih.gov

Anti-inflammatory Properties

Beyond its effects on apoptosis, Myricanone has also demonstrated anti-inflammatory activities in preclinical settings. ebi.ac.uk One study indicated that Myricanone exhibited anti-inflammatory activity in an iNOS assay with an EC50 value of 1.00 µM. ebi.ac.uk

Table 2: Anti-inflammatory Activity of Myricanone

AssayEC50 (µM)Reference
iNOS assay1.00 ebi.ac.uk

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Myricanone has demonstrated inhibitory activity against inducible nitric oxide synthase (iNOS). nih.govebi.ac.uk iNOS is an enzyme that produces nitric oxide (NO), a molecule involved in inflammatory responses. wikipedia.org Excessive NO production by iNOS can contribute to tissue damage and inflammation. nih.gov Studies have shown that Myricanone can potently inhibit NO production in lipopolysaccharide (LPS)-activated macrophages. ebi.ac.ukresearchgate.net For instance, Myricanone was found to be significantly more active in inhibiting iNOS compared to a control compound in one study. nih.gov

CompoundiNOS Inhibition (IC₅₀)
Myricanone1.00 µM ebi.ac.uk
Aminoguanidine (Control)22.2 µM nih.gov

This data suggests that Myricanone's ability to inhibit iNOS may contribute to its anti-inflammatory potential. nih.govebi.ac.uk

Attenuation of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL)

Beyond iNOS inhibition, Myricanone has also been shown to reduce the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (IL). nih.govresearchgate.net Pro-inflammatory cytokines play a critical role in initiating and amplifying inflammatory responses. guidetoimmunopharmacology.org Attenuating their release is a common strategy in managing inflammatory conditions. Research indicates that Myricanone can decrease the production of TNF-α, IL-1β, and IL-6 in a concentration-dependent manner in activated macrophages. researchgate.net

Antioxidant Capabilities

Myricanone exhibits significant antioxidant activity. chemfaces.combiosynth.comtandfonline.com Antioxidants are crucial in counteracting oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases. nih.gov

Free Radical Scavenging Mechanisms

One of the primary mechanisms by which Myricanone exerts its antioxidant effects is through the direct scavenging of free radicals. nih.govtandfonline.com Free radicals are unstable molecules that can cause oxidative damage to cellular components. nih.gov Studies utilizing assays such as the DPPH and hydroxyl radical tests have shown that Myricanone possesses considerable radical scavenging abilities. tandfonline.com The antioxidant capacity of Myricanone, along with other compounds, has been evaluated, demonstrating its ability to donate electrons and neutralize radicals. tandfonline.com

Anti-Androgenic Effects

Myricanone has demonstrated anti-androgenic properties, particularly through its effect on testosterone (B1683101) metabolism. chemfaces.comtargetmol.comjst.go.jp

Testosterone 5α-Reductase Inhibitory Activity

A key finding in the preclinical investigation of Myricanone is its ability to inhibit testosterone 5α-reductase. jst.go.jpgavinpublishers.combiocrick.com This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). researchgate.netcancer.gov DHT plays a significant role in the development of androgen-dependent conditions. researchgate.net In vitro studies have shown that Myricanone can inhibit the activity of testosterone 5α-reductase. jst.go.jpgavinpublishers.combiocrick.com Furthermore, in vivo studies using animal models have supported these findings, demonstrating anti-androgenic activity related to Myricanone treatment, such as effects on the growth of androgen-sensitive tissues. chemfaces.comtargetmol.comjst.go.jp

Compound5α-Reductase Inhibition (In vitro)
MyricanoneActive jst.go.jpgavinpublishers.combiocrick.com
Myricanol (B191915)Active jst.go.jpgavinpublishers.com
MyricetinActive jst.go.jpgavinpublishers.com

These results highlight Myricanone's potential in modulating androgenic pathways. jst.go.jpgavinpublishers.combiocrick.com

Associated Pharmacological Activities (e.g., Anti-Tau activity of related cyclic diarylheptanoids)

Preclinical investigations have revealed a range of pharmacological activities associated with Myricanone, a cyclic diarylheptanoid. These activities highlight its potential as a therapeutic agent for various conditions, particularly cancer. Furthermore, studies on related cyclic diarylheptanoids, such as Myricanol, have demonstrated additional relevant pharmacological effects, including anti-Tau activity.

Myricanone has demonstrated significant anticancer activity across various cancer cell lines. Studies have shown its cytotoxic effects on human lung adenocarcinoma A549 cells, HeLa cells, and PC3 cells. uni.lunih.govthegoodscentscompany.com In A549 cells, Myricanone induced significant dose-dependent growth inhibition with an IC50 of 3.22 µg/ml. uni.luthegoodscentscompany.com This was accompanied by a decrease in colony formation and the induction of cell apoptosis, G1 phase arrest, and the emergence of the sub-G0 peak. uni.luthegoodscentscompany.com In HeLa and PC3 cells, Myricanone exhibited a greater cytotoxic effect on PC3 cells. uni.lunih.gov It promoted G0/G1 arrest in HeLa cells and S phase arrest in PC3 cells. uni.lunih.gov Nuclear condensation and annexin (B1180172) V-FITC/PI studies confirmed that Myricanone promoted apoptotic cell death in these cell lines. uni.lunih.gov

The mechanisms underlying Myricanone's anticancer effects involve the activation of apoptotic signaling cascades. Research indicates that Myricanone triggers caspase activation and suppresses cell proliferation through the down-regulation of NF-κB and STAT3 signaling pathways. nih.gov Studies in HepG2 liver cancer cells showed that Myricanone induced apoptosis through the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, early release of cytochrome-c, down-regulation of HSP70, and activation of a caspase cascade. uni.lu Myricanone has also been shown to interact with calf thymus DNA, inducing conformational changes that could contribute to the inhibition of cancer cell proliferation. uni.lunih.gov

Beyond its anticancer properties, Myricanone has demonstrated antioxidant activity. Additionally, Myricanone exhibits in vitro testosterone 5-alpha-reductase inhibitory activity and in vivo anti-androgenic activity. This anti-androgenic effect has been observed in studies using the growth of flank organs in castrated Syrian hamsters and hair regrowth after shaving in testosterone-treated C57Black/6CrSlc mice.

Related cyclic diarylheptanoids have also shown notable pharmacological activities. For instance, Myricanol, a biphenyl (B1667301) diarylheptanoid structurally related to Myricanone, has demonstrated anti-Tau activity, suggesting potential relevance for neurodegenerative diseases like Alzheimer's disease. Studies have indicated that Myricanol can destabilize the microtubule-associated protein Tau. Specifically, the (+)-aR,11S-Myricanol enantiomer has been identified as being significantly more potent in reducing tau levels compared to racemic Myricanol. This highlights the importance of stereochemistry for the anti-Tau activity of this class of compounds.

The following table summarizes some of the key pharmacological activities of Myricanone and a related cyclic diarylheptanoid:

CompoundActivityExperimental Model/Cell LineKey Findings
MyricanoneAnticancerHuman lung adenocarcinoma A549 cellsDose-dependent growth inhibition (IC50 3.22 µg/ml), apoptosis induction, G1 arrest. uni.luthegoodscentscompany.com
MyricanoneAnticancerHeLa and PC3 cellsCytotoxicity, G0/G1 arrest (HeLa), S phase arrest (PC3), apoptotic cell death. uni.lunih.gov
MyricanoneAnticancerHepG2 liver cancer cellsApoptosis induction via ROS generation, mitochondrial membrane depolarization, caspase activation. uni.lu
MyricanoneAntioxidantIn vitro assaysSignificant antioxidant activity observed.
MyricanoneAnti-androgenicIn vitro and in vivo modelsInhibits testosterone 5-alpha-reductase, reduces flank organ growth and hair regrowth.
MyricanolAnti-TauCells and murine brain slicesReduces endogenous and overexpressed tau protein levels, destabilizes Tau.

Molecular Mechanisms and Intracellular Targets of Myricanone

Disruption of Cellular Signaling Transduction Pathways

Myricanone has been shown to influence several critical signaling pathways involved in cell proliferation, survival, and apoptosis. ebi.ac.uknih.govresearchgate.net Its impact on transcription factors and regulatory proteins contributes to its observed biological activities. ebi.ac.uknih.govresearchgate.net

Downregulation of NF-κB Signaling Cascades

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in regulating genes involved in inflammation, immune responses, apoptosis, and cell proliferation. researchgate.net Constitutive activation of NF-κB is frequently observed in various cancers. researchgate.net Studies have demonstrated that myricanone can downregulate NF-κB signaling cascades. ebi.ac.uknih.govresearchgate.net Research using techniques such as RT-PCR and immunoblot analysis has shown a significant decrease in the expression of NF-κB (p65) in cancer cells treated with myricanone. ebi.ac.uknih.govjcimjournal.com This downregulation contributes to the suppression of cell proliferation and the induction of apoptosis. ebi.ac.uknih.govresearchgate.net

Downregulation of STAT3 Signaling Cascades

Signal Transducers and Activators of Transcription 3 (STAT3) is another transcription factor frequently constitutively activated in various human cancers, including prostate and hepatocellular carcinoma. researchgate.net STAT3 is involved in cell survival and proliferation, making it a significant target for anticancer therapy. researchgate.net Myricanone has been found to downregulate STAT3 signaling cascades. ebi.ac.uknih.govresearchgate.net Similar to NF-κB, RT-PCR and immunoblot studies have indicated a significant reduction in STAT3 expression in myricanone-treated cells. ebi.ac.uknih.govjcimjournal.com The suppression of STAT3 signaling by myricanone contributes to its ability to inhibit cell proliferation and promote apoptosis. ebi.ac.uknih.govresearchgate.net

Modulation of Heat Shock Protein 70 (HSP70) Expression and Activity

Heat Shock Protein 70 (HSP70) is a chaperone protein involved in protein folding, assembly, and degradation, as well as protecting cells from stress. biorxiv.orgnih.govfrontiersin.org Elevated levels of HSP70 are often observed in cancer cells, contributing to their survival and resistance to apoptosis. Studies have investigated the effect of myricanone on HSP70. Research has shown that myricanone treatment leads to the down-regulation of HSP70 expression in a dose-dependent and time-dependent manner in certain cancer cell lines. researchgate.net Immunoblot studies have confirmed this reduction in HSP70 expression and have also indicated a suppression of HSP70 activity. researchgate.net This modulation of HSP70 by myricanone is implicated in the induction of apoptosis in cancer cells. researchgate.netresearchgate.net

Data on Myricanone's effect on HSP70 in HepG2 cells:

Treatment ConcentrationHSP70 Expression Level (Relative to Control)
Control1.0
Myricanone (Dose 1)Decreased
Myricanone (Dose 2)Further Decreased
Myricanone (Dose 3)Significantly Decreased

Note: Data is based on observations from immunoblot studies showing dose-dependent downregulation of HSP70 expression researchgate.net. Specific numerical values for relative expression levels were not available in the provided snippets.

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, Survivin)

Cell cycle regulatory proteins, such as Cyclin D1 and Survivin, are crucial for controlling cell cycle progression and preventing apoptosis. cienciavida.org Dysregulation of these proteins is common in cancer, leading to uncontrolled cell proliferation and resistance to cell death. Myricanone has been shown to regulate the expression of these proteins. ebi.ac.uknih.govjcimjournal.com RT-PCR and immunoblot analyses have revealed that myricanone treatment leads to the significant down-regulation of Cyclin D1 and Survivin expression in cancer cells. ebi.ac.uknih.govjcimjournal.com This reduction in the levels of these cell cycle regulators contributes to cell cycle arrest and the promotion of apoptosis, thereby inhibiting cancer cell proliferation. ebi.ac.uknih.govjcimjournal.comcienciavida.org

Data on Myricanone's effect on Cyclin D1 and Survivin mRNA expression in HeLa and PC3 cells:

Cell LineTreatmentCyclin D1 mRNA Expression (Relative to Control)Survivin mRNA Expression (Relative to Control)
HeLaControl1.01.0
HeLaMyricanoneDownregulatedDownregulated
PC3Control1.01.0
PC3MyricanoneDownregulatedDownregulated

Note: Data is based on observations from RT-PCR analysis showing significant downregulation in myricanone-treated cells compared to untreated controls jcimjournal.com. Specific numerical values for relative expression levels were not available in the provided snippets.

Interactions with DNA and Macromolecular Structures

Beyond modulating signaling pathways, myricanone has also been shown to interact directly with fundamental cellular macromolecular structures, such as DNA. ebi.ac.uknih.govresearchgate.net

DNA Binding and Conformational Alterations

The interaction of potential therapeutic agents with DNA is a significant aspect of their mechanism of action, particularly in the context of anticancer effects. Studies utilizing techniques like Circular Dichroism (CD) spectroscopy have investigated the interaction between myricanone and DNA. ebi.ac.uknih.govresearchgate.netresearchgate.netjcimjournal.com CD spectroscopic data has indicated that myricanone interacts with calf thymus DNA. ebi.ac.uknih.govresearchgate.netresearchgate.net This interaction leads to changes in the structural conformation of the DNA. ebi.ac.uknih.govresearchgate.netresearchgate.net Such alterations in DNA structure could potentially interfere with essential cellular processes like DNA replication and transcription, contributing to the inhibition of cancer cell proliferation. ebi.ac.uknih.govjcimjournal.com The observed changes in the CD spectrum of calf thymus DNA upon incubation with myricanone, such as an increase in CD molar ellipticity at specific wavelengths, are indicative of a strong binding interaction and a resulting conformational change in the DNA structure. researchgate.net

Structure Activity Relationship Sar Studies of Myricanone and Its Analogs

Identification of Pharmacophoric Features Essential for Biological Activities

Studies on Myricanol (B191915), a closely related cyclic diarylheptanoid, have provided insights into key structural features. The hydroxyl groups at specific positions, such as C-5 and C-11 in Myricanol, have been identified as critical for certain biological activities. For instance, the C-5 hydroxyl group is reported to be critical for anti-virulence activity. Methylation or glycosylation of this hydroxyl group can reduce potency. Similarly, the C-11 hydroxyl group is considered essential for activities like T3SS inhibition and melanogenesis. Oxidation of the C-11 hydroxyl to a ketone, as seen in Myricanone, can abolish certain activities observed in Myricanol. This suggests that the presence and position of hydroxyl and ketone functionalities within the diarylheptanoid scaffold are important pharmacophoric features.

The cyclic nature of Myricanone and its analogs, forming a macrocyclic ring, also contributes to their biological properties. This constrained framework can influence the molecule's conformation and its ability to interact with biological targets. mdpi.com

Influence of Structural Modifications on Efficacy and Potency

Modifications to the core structure of Myricanone and its analogs can significantly impact their efficacy and potency.

Replacing or modifying the hydroxyl groups has been shown to alter activity. As mentioned, oxidation of the C-11 hydroxyl in Myricanol to a ketone (yielding Myricanone) can lead to a loss of certain activities. Conversely, derivatization at positions like C-9 or C-11 through sulfation or acetylation can retain or even enhance bioactivity in specific contexts, such as neuroprotection or ROS-dependent apoptosis.

Modifications to the aromatic rings or the heptane (B126788) chain connecting them can also influence activity, although specific detailed SAR studies focusing solely on Myricanone modifications in these regions are less extensively documented in the provided search results compared to Myricanol. However, the nature and substitution patterns of the aromatic rings are generally understood to be important in diarylheptanoids for interactions with biological targets.

The macrocyclic ring size and flexibility, influenced by the length and nature of the linker chain, are also critical structural parameters affecting biological activity. mdpi.com

Data on the influence of structural modifications can be illustrated by comparing the activities of Myricanone and Myricanol, as well as Myricanol derivatives.

Compound NameStructural Feature at C-11Example ActivityImpact of ModificationSource
MyricanolHydroxylTau-lowering activityActive chemfaces.comnih.gov
MyricanoneKetoneTau-lowering activityInactive nih.gov
Myricanol 11-sulfateSulfate esterNeuroprotection, ROS-dependent apoptosisRetained or enhanced

Note: This table is illustrative based on the provided text and highlights the impact of the C-11 functional group.

Further detailed research findings on specific modifications and their quantitative impact on various biological activities of Myricanone and its direct analogs are needed for a comprehensive SAR analysis.

Stereochemical Considerations and Their Impact on Biological Function

Stereochemistry, including chiral centers and atropisomerism, plays a vital role in the biological function of cyclic diarylheptanoids like Myricanone and Myricanol.

Myricanol, for example, exists as enantiomers, and studies have shown that different enantiomers can exhibit significantly different biological activities. chemfaces.comnih.gov Specifically, the (-)-aS,11R-Myricanol enantiomer has been found to be primarily responsible for the tau-lowering activity observed in Myricanol, while the (+)-aR,11S-Myricanol enantiomer was less active. mdpi.comnih.gov This highlights the critical importance of the absolute configuration at chiral centers and the atropisomeric axis for the biological function of these compounds.

Studies on a semisynthetic analog (compound 13, which is derived from Myricanol but undergoes rearrangement) showed robust tau-lowering activity, and importantly, its enantiomers reduced tau levels similarly despite a structural rearrangement. nih.govresearchgate.net This suggests that while stereochemistry is generally crucial, the impact can vary depending on the specific structural scaffold and the biological target. However, for the natural Myricanol, stereochemistry at C-11 and the atropisomeric axis are key determinants of its tau-lowering activity. nih.govresearchgate.net

The limited detailed SAR information specifically on Myricanone in the provided results makes a comprehensive analysis of its stereochemical considerations challenging, but the principles observed for related cyclic diarylheptanoids like Myricanol are likely relevant.

Advanced Analytical Methodologies in Myricanone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural identity and characteristics of Myricanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C, COSY, HSQC, HMBC)

NMR spectroscopy is a powerful tool for the comprehensive structural elucidation of Myricanone. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign its proton and carbon signals and determine connectivity.

1D NMR (¹H and ¹³C): ¹H NMR spectra provide information about the different types of protons in the molecule, their chemical environments, and their coupling patterns, which reveal neighboring protons. ¹³C NMR spectra show the different types of carbon atoms present. nih.gov

2D NMR (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through bonds.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon atoms to which they are directly attached.

Studies on Myricanone and its glycosylated derivatives have utilized 1D and 2D NMR analyses for structure elucidation. For instance, the ¹H-NMR spectrum of a Myricanone glycoside showed signals for methoxy (B1213986) groups and aromatic protons, while HMBC experiments helped assign carbonyl groups and determine glycosidic linkage positions. mdpi.com Accurate ¹H and ¹³C NMR assignments for Myricanone have been made using techniques like ¹H-¹H-COSY, ¹H-¹³C-COSY (HETCOR), selective INEPT, and 1D NOE experiments. acs.org

Table 1 presents representative ¹H NMR data for Myricanone, illustrating key signal assignments.

Table 1: Representative ¹H NMR Data for Myricanone

δH (ppm)MultiplicityIntegrationAssignment (Example)
3.94s3HOCH₃
3.80s3HOCH₃
7.05dd1HAromatic H
6.80d1HAromatic H
6.64brs1HAromatic H
6.57s1HAromatic H
1.70m2HCH₂
2.78m1HCH₂
2.65m1HCH₂
2.91m2HCH₂
2.78m1HCH₂

Note: Data is illustrative and based on findings from Myricanone and its derivatives. Specific shifts may vary depending on solvent and conditions. mdpi.com

Table 2 provides representative ¹³C NMR data, highlighting characteristic carbon signals.

Table 2: Representative ¹³C NMR Data for Myricanone

δC (ppm)Assignment (Example)
217.2C=O (Ketone)
152.7Aromatic C-O
(Other signals corresponding to aromatic and aliphatic carbons)

Note: Data is illustrative and based on findings from Myricanone and its derivatives. Specific shifts may vary depending on solvent and conditions. mdpi.com

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESIMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of Myricanone, as well as providing information about its fragmentation pattern, which aids in structural confirmation. Electrospray Ionization Mass Spectrometry (ESIMS), particularly High-Resolution ESIMS (HR-ESI-MS), is commonly used due to its ability to analyze polar and thermally labile compounds like Myricanone. ebi.ac.ukmdpi.com

HR-ESI-MS analysis has been used in the structure elucidation of Myricanone and its glycosides, providing accurate mass measurements that help confirm their molecular formulas. ebi.ac.ukmdpi.com GC-MS data for Myricanone is also available, indicating its potential for analysis by gas chromatography-mass spectrometry under appropriate conditions. nih.gov

Figure 1 in reference jcimjournal.com shows mass spectroscopic data and the chemical structure of Myricanone.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is employed to investigate the chirality and conformational aspects of Myricanone, particularly when dealing with chiral centers or axial dissymmetry. This technique measures the differential absorption of left and right circularly polarized light by a sample. ebi.ac.ukjcimjournal.com

CD spectroscopic data has been used to evaluate the interaction of Myricanone with DNA, indicating that it can induce changes in DNA structural conformation. ebi.ac.ukjcimjournal.comjcimjournal.comchemfaces.combiocrick.comnih.gov For related diarylheptanoids like myricanol (B191915), CD spectra measurements and electronic CD spectra simulations have been used to determine the absolute configuration of chiral centers. ebi.ac.ukmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the Myricanone molecule by measuring the absorption of infrared radiation at different wavelengths. This provides characteristic vibrational frequencies associated with specific bonds and functional groups. rsc.orgmdpi.comarjournals.org

FTIR analysis of Myricanone confirms the presence of key functional groups such as hydroxyl, carboxyl, and phenolic groups. arjournals.org The FTIR spectrum of isolated Myricanone has been reported, showing characteristic absorption bands. researchgate.net

UV-Vis and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about the presence of chromophores (groups that absorb light) and their electronic transitions. Fluorescence spectroscopy examines the emission of light by a molecule after it has absorbed light. researchgate.netbiocompare.comproteus-instruments.comrsc.org

While direct UV-Vis and fluorescence spectra specifically of Myricanone were not extensively detailed in the search results, these techniques are generally used in studies involving the interaction of Myricanone with other molecules, such as DNA. UV-Vis and fluorescence titration results have been used to confirm the integrity of compound frameworks and study binding affinities in related research. researchgate.net UV-Vis spectroscopy is also routinely used for quantifying samples and determining purity. biocompare.com

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the isolation, purification, and analysis of Myricanone from complex natural extracts. Various chromatographic methods are employed based on the properties of Myricanone and the complexity of the matrix.

Techniques such as silica (B1680970) gel column chromatography, high-speed countercurrent chromatography (HSCCC), and High-Performance Liquid Chromatography (HPLC) have been used to separate Myricanone from plant extracts. pharm.or.jpmdpi.combrieflands.com Repeated chromatographic separation on silica gel has successfully yielded Myricanone from the bark of Myrica cerifera. pharm.or.jp HSCCC has also been utilized for the separation of compounds, including myricanol (a related diarylheptanoid), from Myrica rubra bark extracts. mdpi.com

HPLC is frequently coupled with detectors like UV or mass spectrometers (HPLC-MS, UPLC-MS/MS, UHPLC-HR-MS/MS) for the analysis and identification of Myricanone in mixtures. researchgate.netnih.govjabonline.in Chiral HPLC has been applied for the separation and stereochemical analysis of related compounds. nih.gov LC-MS analysis has identified Myricanone as a constituent in extracts of Myrica esculenta leaves. mdpi.com

These chromatographic and separation science applications are critical initial steps that enable the detailed spectroscopic characterization and biological evaluation of purified Myricanone.

Column Chromatography for Isolation and Purification

Column chromatography is a key method for the isolation and purification of myricanone from natural sources, such as the bark of Myrica rubra or Myrica cerifera. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of myricanone from complex plant extracts. A schematic diagram of a myricanone isolation procedure using chromatography has been referenced in research, highlighting its importance in obtaining the compound for further study. researchgate.net Various solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) are used in the process. chemfaces.com

Cell-Based Assays and Imaging Technologies

Cell-based assays and imaging techniques are crucial for understanding the biological effects of myricanone at the cellular level, particularly its impact on cancer cells.

Cell Proliferation and Viability Assays (e.g., MTT, Tritiated Thymidine (B127349) Incorporation, Colony Formation)

Cell proliferation and viability assays are widely used to evaluate the cytotoxic effects of myricanone on various cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to measure cell viability and proliferation. This assay has been used to assess the cytotoxic effects of myricanone on liver cancer cells (HepG2) and normal noncancerous liver cells (WRL-68), as well as on human cervical cancer cells (HeLa) and human prostate cancer cells (PC3). researchgate.netjcimjournal.comresearchgate.netnih.gov Myricanone showed cytotoxic effects on HepG2 cells and had no or insignificant effects on WRL-68 cells. researchgate.netnih.gov The IC50 values (half maximal inhibitory concentration) of myricanone have been determined using the MTT assay for different cell lines. For instance, the IC50 values were reported as 29.6 µg/mL for HeLa cells and 18.4 µg/mL for PC3 cells after 48 hours of treatment. jcimjournal.comresearchgate.net

Tritiated thymidine incorporation is another method used to measure growth inhibition by assessing DNA synthesis. This assay involves the use of radiolabeled thymidine, which is incorporated into the DNA of proliferating cells. criver.com Reduced incorporation of tritiated thymidine indicates decreased cell proliferation. This technique has been employed to measure the growth inhibition effects of myricanone on human lung adenocarcinoma A549 cells. chemfaces.comkarger.comebi.ac.ukbiocrick.comnih.gov Myricanone induced significant dose-dependent growth inhibitory effects on A549 cells with an IC50 of 3.22 µg/ml. chemfaces.comkarger.comebi.ac.ukbiocrick.comnih.gov

The colony formation assay (clonogenic assay) assesses the ability of a single cell to grow into a colony, reflecting the reproductive viability of the cells. nih.gov This assay is used to determine the effectiveness of cytotoxic agents. nih.gov Studies on A549 cells treated with myricanone have shown a significant dose-dependent decrease in colony formation, indicating that myricanone inhibits the proliferation rate and anchorage-independent growth of these cells. chemfaces.comkarger.comebi.ac.ukbiocrick.comnih.gov

Table 1: Myricanone Cytotoxicity (IC50 values)

Cell LineAssayTreatment DurationIC50 (µg/mL)Source
A549 (Lung Adenocarcinoma)Tritiated Thymidine Incorporation48 hours3.22 chemfaces.comkarger.comebi.ac.ukbiocrick.comnih.gov
HeLa (Cervical Cancer)MTT48 hours29.6 jcimjournal.comresearchgate.net
PC3 (Prostate Cancer)MTT48 hours18.4 jcimjournal.comresearchgate.net

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze various cellular characteristics, including apoptosis and cell cycle distribution.

Flow cytometry with Annexin (B1180172) V-FITC/Propidium Iodide (PI) double staining is commonly used to quantify the percentage of apoptotic cells. Annexin V binds to phosphatidylserine, which is externalized in early apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). researchgate.netresearchgate.net Flow cytometric analysis has shown that myricanone induces apoptosis in cancer cells, including A549, HeLa, and PC3 cells, in a dose-dependent manner. chemfaces.comkarger.comebi.ac.ukbiocrick.comnih.govresearchgate.net For example, treatment of A549 cells with myricanone increased the apoptotic rate significantly. chemfaces.comkarger.comebi.ac.ukbiocrick.comnih.gov

Cell cycle analysis by flow cytometry, typically after DNA staining with PI, allows researchers to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M). chemfaces.comkarger.comebi.ac.ukbiocrick.comnih.gov Myricanone has been shown to induce cell cycle arrest in cancer cells. Studies on A549 cells revealed a significant dose-dependent arrest in the G1 phase and the emergence of a sub-G0 peak after myricanone treatment, suggesting that its antiproliferative effect may be mediated by G1 phase arrest. chemfaces.comkarger.comebi.ac.ukbiocrick.comnih.gov Myricanone also promoted G0/G1 arrest in HeLa cells and S phase arrest in PC3 cells. ebi.ac.ukbiocrick.com

Advanced Microscopy Techniques (e.g., Phase Contrast, Scanning Electron, Fluorescence)

Various microscopy techniques are employed to visualize the morphological changes in cells treated with myricanone.

Scanning electron microscopy (SEM) provides high-resolution images of the cell surface and detailed surface information. nanoscience.com SEM has been used to further analyze the morphological alterations induced by myricanone, revealing typical apoptotic characteristics like cellular distortion, cell shrinkage, and membrane blebbing in treated cells. researchgate.netresearchgate.net

Fluorescence microscopy, often in conjunction with specific stains like DAPI (4',6-diamidino-2-phenylindole) for nuclear staining, is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. researchgate.netresearchgate.net Immunofluorescence studies can also be performed to visualize the localization and expression levels of specific proteins. researchgate.net

Immunoblotting (Western Blot) and ELISA for Protein Expression Quantification

Immunoblotting (Western Blot) and ELISA (Enzyme-Linked Immunosorbent Assay) are techniques used to quantify the expression levels of specific proteins involved in cellular pathways affected by myricanone.

Western blot analysis allows for the detection and quantification of target proteins in cell lysates. This method has been used in myricanone research to investigate the activation of apoptotic signaling cascades. Studies have shown that myricanone can activate apoptosis through the down-regulation of transcription factors like NF-κB (p65) and STAT3, cell cycle regulators like cyclin D1 and survivin, and other signal proteins like Bcl-2, while up-regulating Bax, caspase-9, and caspase-3. chemfaces.comjcimjournal.comebi.ac.ukbiocrick.comjcimjournal.comresearchgate.net Western blotting has also been used to show that myricanone can promote the cleavage of caspase 3, 8, and 9. mdpi.com

ELISA is another quantitative technique for detecting and measuring proteins. ELISA has been used in conjunction with immunoblotting to analyze protein expression levels, such as HSP70 and caspase expressions, in cells treated with myricanone. nih.govebi.ac.ukbiocrick.com

Computational and In Silico Approaches

Computational and in silico methods play a crucial role in the comprehensive study of natural products like myricanone. These techniques enable researchers to gain insights into molecular structures, predict interactions with biological targets, and forecast ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby accelerating the drug discovery and development process in a cost-effective and time-efficient manner. sciforum.netresearchgate.net

Density Functional Theory (DFT) Computations for Structural Elucidation

Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to investigate the electronic structure of molecules, providing valuable information for structural elucidation. researchgate.netivanmr.com DFT can accurately predict molecular geometries, spectroscopic parameters such as NMR chemical shifts and coupling constants, and relative energies of different conformers or isomers. uca.edu.arcam.ac.ukmdpi.com This is particularly useful for complex natural products where experimental data alone may not be sufficient for unambiguous structure determination or the assignment of stereochemistry. uca.edu.arresearchgate.net

In the context of myricanone and related compounds, DFT computations have been employed to support structural assignments. For instance, DFT calculations have been used in the structural elucidation of other cyclic diarylheptanoids, and the principles applied are directly relevant to myricanone. uca.edu.arresearchgate.netacs.org By comparing experimentally obtained NMR data (¹H and ¹³C NMR) with values calculated using DFT for proposed structures, researchers can validate or revise structural hypotheses. researchgate.netcam.ac.ukmdpi.com The agreement between calculated and experimental NMR shifts, often assessed using statistical metrics like Mean Absolute Error (MAE) or through Bayesian probability methods like DP4+, enhances the confidence in the assigned structure. uca.edu.arcam.ac.uk While direct studies specifically detailing DFT for de novo structural elucidation of myricanone were not prominently found in the search results, the application of DFT is a standard practice in modern natural product chemistry for confirming structures and configurations, especially when dealing with complex or limited sample quantities. uca.edu.arresearchgate.netivanmr.commdpi.com Studies on related compounds from Myrica species have utilized DFT to verify the total antioxidant capacity, indicating the applicability of this method to investigate the properties of myricanone and its derivatives. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation (pose) of a ligand (such as myricanone) when bound to a protein target and to estimate the binding affinity. nih.govcimap.res.in This method is fundamental in structure-based drug design and helps in identifying potential biological targets and understanding the nature of ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. cimap.res.inmdpi.com

Research has utilized molecular docking to explore the potential interactions of myricanone with various protein targets. For example, myricanone has been investigated for its potential anti-inflammatory activity through in silico studies. Molecular docking simulations assessed the binding affinity of myricanone to inflammatory proteins such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Interleukin-10 (IL-10), and Tumor Necrosis Factor-alpha (TNF-α). sciforum.netmdpi.com

Studies have shown that myricanone exhibits binding affinity towards these targets. One study reported the binding energy of myricanone with TNF-α and IL-10, indicating potential inhibitory activity. mdpi.com The binding affinities were compared to a standard drug, celecoxib. mdpi.com

Interactive Table 1: Molecular Docking Results for Myricanone with Inflammatory Proteins

Protein TargetBinding Energy (kcal/mol)Dissociation Constant (Kd)Reference
TNF-α-7.782.0 µM mdpi.com
IL-10-7.096.32 µM mdpi.com
COX-1-7.016.91 µM mdpi.com

Note: Binding energy values and dissociation constants are approximate and depend on the specific docking parameters and software used in the cited study.

Molecular dynamics (MD) simulations are often performed subsequent to docking to evaluate the stability of the predicted ligand-protein complexes over time in a more realistic, dynamic environment. sciforum.netcimap.res.inmdpi.com MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and the persistence of key interactions. sciforum.netcimap.res.inmdpi.com One study mentioned MD simulations for myricanone with TNF-α to assess the stability of the complex, reporting RMSD (Root Mean Square Deviation) values to evaluate structural deviations during the simulation period. sciforum.netsciforum.netmdpi.com

In Silico Prediction of Bioactivity and Pharmacokinetic Parameters

In silico methods are widely used to predict the potential bioactivity and pharmacokinetic properties of compounds, including ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET) parameters. researchgate.netfrontiersin.org These predictions help in prioritizing compounds for further experimental testing and can identify potential liabilities early in the research process. researchgate.net

Predicted pharmacokinetic parameters for myricanone can include properties such as oral bioavailability, absorption in the gastrointestinal tract, distribution across biological membranes, potential metabolic pathways, and excretion routes. researchgate.netfrontiersin.org In silico tools utilize various algorithms and pre-computed models based on the chemical structure of the compound to estimate these parameters. researchgate.netfrontiersin.org

While specific detailed ADME profiles for myricanone from the search results were limited, one study mentioned the use of in silico tools for predicting parameters like Oral Bioavailability (OB) and Drug-Likeness (DL) for compounds from Myrica esculenta, which includes myricanone. remedypublications.comwindows.net The concept of drug-likeness assesses how closely a compound's physicochemical properties match those of known oral drugs, often considering factors like molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and rotatable bonds (e.g., Lipinski's rules). researchgate.net

Interactive Table 2: Predicted In Silico ADME Parameters for Myricanone (Illustrative based on search results)

ParameterPredicted Value / AssessmentBasis / Tool (if mentioned)Reference
Oral BioavailabilityMentioned in contextIn silico tools remedypublications.comwindows.net
Drug-LikenessMentioned in contextIn silico tools remedypublications.comwindows.net
XLogP3 (predicted)3.7PubChem Computed Descriptors nih.govuni.lu

Note: Specific quantitative ADME predictions for myricanone were not extensively detailed in the provided search snippets. The table includes a predicted logP value found on PubChem, which is relevant to pharmacokinetic assessment. nih.govuni.lu

In silico bioactivity prediction involves using computational models, often based on machine learning or similarity searching, to predict the likelihood of a compound interacting with specific biological targets or exhibiting certain pharmacological activities. frontiersin.orgresearchgate.net While broad bioactivity scores were mentioned in the context of computational studies on other compounds researchgate.net, specific detailed in silico bioactivity predictions solely for myricanone across a wide range of targets were not a primary focus of the search results, beyond the docking studies on inflammatory proteins. sciforum.netmdpi.com

Computational approaches, including DFT, molecular docking, and in silico ADME/bioactivity prediction, provide valuable theoretical insights into the structural, interactive, and pharmacokinetic aspects of myricanone, guiding further experimental investigations and contributing to the understanding of its potential therapeutic applications.

Myricanone Metabolism Research in Animal Models

In Vivo Metabolic Fate and Biotransformation Pathways

Investigating the in vivo metabolic fate of myricanone in animal models involves tracking the compound after administration and determining how it is absorbed, distributed, metabolized, and excreted. Biotransformation pathways refer to the series of chemical reactions that alter the structure of myricanone within the animal's body. These processes are primarily mediated by enzymes, particularly those in the liver, but can also occur in other tissues and the gut microbiota. mdpi.comnih.govmdpi.comqps.com

Studies utilizing animal models, such as mice and rats, are commonly employed to understand the metabolic pathways of various compounds. nih.govrgu.ac.uk These studies often involve administering the compound to animals and then analyzing biological samples like blood, urine, feces, and tissues at different time points to identify the parent compound and its metabolites. qps.comfera.co.uk Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are frequently used for the separation, detection, and identification of metabolites. fera.co.ukslu.senih.govfrontiersin.org

While specific detailed information on the comprehensive in vivo metabolic fate and biotransformation pathways of myricanone across various animal models is not extensively detailed in the provided search results, the general principles of xenobiotic metabolism in animals apply. This typically involves Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation, conjugation), which aim to make the compound more water-soluble for excretion. mdpi.com The specific enzymes involved in myricanone's biotransformation in animals would likely belong to superfamilies such as cytochrome P450 (CYP) enzymes for Phase I reactions and various transferases for Phase II reactions. mdpi.com

Q & A

Q. What methodologies are recommended for isolating and characterizing Myricanone from natural sources?

To isolate Myricanone, researchers should employ chromatographic techniques (e.g., HPLC or column chromatography) coupled with spectroscopic methods (NMR, MS) for structural elucidation. Fractionation guided by bioactivity assays (e.g., antioxidant or cytotoxicity tests) can prioritize fractions containing Myricanone. Purity validation requires analytical HPLC (≥95% purity), and identity confirmation via comparison with published spectral data (e.g., molecular formula C₂₁H₂₄O₅, CAS 32492-74-3) . For reproducibility, document solvent systems, temperature, and pressure parameters during extraction .

Q. What in vitro assays are suitable for preliminary screening of Myricanone’s antioxidant activity?

Standard assays include:

  • DPPH/ABTS radical scavenging : Quantify IC₅₀ values using spectrophotometric measurements.
  • Lipid peroxidation inhibition : Use rat liver microsomes or erythrocyte membranes exposed to oxidative stressors (e.g., Fe²⁺/H₂O₂).
  • Cellular antioxidant assays : Measure ROS reduction in cell lines (e.g., HepG2) using fluorescent probes like DCFH-DA.
    Normalize results to positive controls (e.g., ascorbic acid) and report inter-assay variability .

Q. How should researchers validate Myricanone’s purity and structural integrity?

Combine orthogonal analytical methods:

Technique Purpose
HPLC-DADPurity assessment (>95%)
HR-MSConfirm molecular mass (356.41 g/mol)
¹H/¹³C NMRVerify functional groups and stereochemistry
Cross-reference data with published spectra and report deviations (e.g., solvent peaks, impurities) .

Q. What statistical methods are appropriate for dose-response studies of Myricanone?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. For cytotoxicity assays (e.g., MTT), apply ANOVA with post-hoc tests (Tukey’s) to compare treatment groups. Include measures of variability (SD/SEM) and power analysis to justify sample sizes .

Q. How to conduct a systematic literature review on Myricanone’s pharmacological activities?

  • Search strategy : Use databases (PubMed, Scopus) with keywords: “Myricanone,” “antioxidant,” “apoptosis,” “NF-κB,” “STAT3.”
  • Inclusion criteria : Peer-reviewed studies (2000–2025), in vitro/in vivo models, mechanistic data.
  • Data extraction : Tabulate bioactivities, models, doses, and contradictions (e.g., cell line-specific efficacy) .

Advanced Research Questions

Q. How to design experiments elucidating Myricanone’s effects on NF-κB and STAT3 signaling pathways?

  • Western blotting : Measure phosphorylation status of NF-κB (p65) and STAT3 (Tyr705) in treated vs. untreated cancer cells.
  • Luciferase reporter assays : Quantify transcriptional activity of NF-κB/STAT3-responsive promoters.
  • siRNA knockdown : Validate pathway specificity by silencing NF-κB/STAT3 and assessing apoptosis rescue.
    Include controls for off-target effects (e.g., scrambled siRNA) and validate antibodies with knockout cell lines .

Q. What strategies resolve contradictions in Myricanone’s efficacy across cancer cell lines?

  • Multi-omics integration : Perform transcriptomics (RNA-seq) and proteomics to identify cell line-specific resistance mechanisms.
  • Microenvironment modeling : Test 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions.
  • Pharmacokinetic analysis : Compare intracellular Myricanone concentrations using LC-MS/MS .

Q. How to optimize in vivo models for testing Myricanone’s anti-androgenic effects?

  • Animal models : Use castrated Syrian hamsters for flank organ assays or testosterone-treated C57BL/6 mice for hair regrowth studies.
  • Dosing regimen : Administer Myricanone orally (5–20 mg/kg/day) with vehicle controls.
  • Endpoint analysis : Quantify serum testosterone (ELISA) and tissue androgen receptor expression (IHC). Address interspecies variability by comparing murine and human prostate organoids .

Q. How to address reproducibility challenges in Myricanone’s caspase activation assays?

  • Standardize protocols : Pre-treat cells with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis.
  • Multiplex assays : Use fluorogenic substrates (e.g., DEVD for caspase-3) with real-time kinetic measurements.
  • Inter-laboratory validation : Share protocols and cell lines via repositories like ATCC to reduce technical variability .

Q. How to integrate multi-omics approaches to study Myricanone’s multi-target mechanisms?

  • Transcriptomics : Identify differentially expressed genes post-treatment using RNA-seq.
  • Metabolomics : Profile changes in TCA cycle intermediates or glutathione levels via LC-MS.
  • Network pharmacology : Map Myricanone-target interactions using STRING or KEGG databases. Validate hub nodes (e.g., Bcl-2, Bax) with CRISPR/Cas9 knockout models .

Key Considerations for Methodological Rigor

  • Data contradiction analysis : Use funnel plots or sensitivity analysis to assess publication bias in meta-analyses .
  • Ethical reporting : Disclose conflicts of interest and raw data availability per FAIR principles .
  • Mixed-methods design : Combine quantitative (e.g., IC₅₀) and qualitative (e.g., pathway enrichment) analyses for holistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.